4-Bromo-2-fluorobenzenesulfonyl chloride

Description

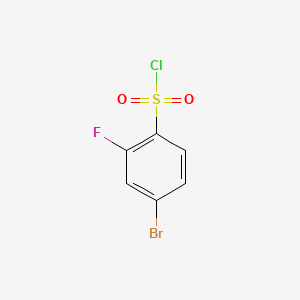

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYBZLRIUHNRQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371265 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216159-03-4 | |

| Record name | 4-Bromo-2-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluorobenzenesulfonyl chloride CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzenesulfonyl chloride, a key intermediate in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and its applications, particularly in the pharmaceutical and agrochemical industries.

Core Compound Information

CAS Number: 216159-03-4[1][2][3][4][5][6]

This compound is a halogenated aromatic sulfonyl chloride. Its structure, featuring a bromine and a fluorine atom on the benzene ring, makes it a versatile reagent for introducing the 4-bromo-2-fluorobenzenesulfonyl moiety into various molecules. This compound is particularly valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[7]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is sensitive to moisture.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClFO₂S | [1][2][4][5] |

| Molecular Weight | 273.51 g/mol | [2][5] |

| Appearance | White to pale cream or pale yellow crystalline powder | [1][8] |

| Melting Point | 62.5-68.5 °C | [1][8] |

| 63-66 °C (lit.) | [5][7] | |

| Boiling Point | 84 °C (at 0.5 mmHg) | [5] |

| IUPAC Name | 4-bromo-2-fluorobenzene-1-sulfonyl chloride | [1] |

| InChI Key | XNYBZLRIUHNRQY-UHFFFAOYSA-N | [1][5] |

| SMILES | FC1=C(C=CC(Br)=C1)S(Cl)(=O)=O | [1] |

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[5][9] It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

| GHS Pictogram | GHS05 | Corrosive | [9] |

| Signal Word | Danger | [9] | |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [9] |

| H290 | May be corrosive to metals. | ||

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9] | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [10] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [9] | |

| P405 | Store locked up. | [10] | |

| P501 | Dispose of contents/container to an appropriate treatment and disposal facility... | [10] |

Personal Protective Equipment (PPE)

| Equipment | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[10] |

| Skin Protection | Chemical impermeable and fire/flame resistant gloves and clothing.[10] |

| Respiratory Protection | Full-face respirator if exposure limits are exceeded.[10] |

Experimental Protocols & Applications

This compound is a valuable reagent in organic synthesis, primarily serving as an intermediate for the preparation of sulfonamides.[7] The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines, allowing for the formation of stable sulfonamide linkages. This reactivity is fundamental to its application in medicinal chemistry and materials science.[7][11]

General Synthesis of Arylsulfonyl Chlorides

A common method for the synthesis of arylsulfonyl chlorides involves the chlorination of the corresponding sulfonic acid. While a specific protocol for this compound is not detailed in the provided results, a general workflow can be illustrated. Another established route for similar compounds involves the oxidation of a corresponding thiol in the presence of a chloride source.[12][13]

Caption: Generalized synthetic workflow for arylsulfonyl chlorides.

Formation of Sulfonamides

A primary application of this compound is its reaction with primary or secondary amines to yield sulfonamides. This reaction is crucial for synthesizing a wide range of biologically active molecules.[7][11] The fluorinated and brominated aromatic ring can enhance metabolic stability and binding affinity of the final compound.[7]

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 216159-03-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 216159-03-4 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. B24352.06 [thermofisher.com]

- 9. capotchem.com [capotchem.com]

- 10. echemi.com [echemi.com]

- 11. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-bromo-2-fluorobenzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the directing effects of the bromo and fluoro substituents, a direct chlorosulfonation of 1-bromo-3-fluorobenzene is unlikely to yield the desired isomer. Therefore, this guide details a more chemically sound and widely applicable approach: a Sandmeyer-type reaction starting from 4-bromo-2-fluoroaniline. This method offers high regioselectivity and is a common strategy for the synthesis of substituted aryl sulfonyl chlorides.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step process commencing with the diazotization of 4-bromo-2-fluoroaniline. The resulting diazonium salt is then subjected to a copper-catalyzed reaction with sulfur dioxide, followed by treatment with a chloride source to yield the target sulfonyl chloride.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methodologies for Sandmeyer-type reactions for the synthesis of aryl sulfonyl chlorides.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN | 190.01 | ≥98% | Commercial Source |

| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Commercial Source |

| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | Commercial Source |

| Sulfur Dioxide | SO₂ | 64.07 | Gas | Commercial Source |

| Copper(I) Chloride | CuCl | 98.99 | ≥97% | Commercial Source |

| Acetic Acid | CH₃COOH | 60.05 | Glacial | Commercial Source |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | Commercial Source |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | Laboratory Prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Commercial Source |

Step 1: Diazotization of 4-Bromo-2-fluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-2-fluoroaniline (e.g., 19.0 g, 0.1 mol).

-

Add a mixture of concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL). Stir the mixture to form a fine slurry of the amine hydrochloride.

-

Cool the slurry to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL).

-

Add the sodium nitrite solution dropwise to the stirred amine slurry, maintaining the temperature between 0-5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes. A slight excess of nitrous acid should be confirmed with starch-iodide paper. The resulting solution of the 4-bromo-2-fluorobenzenediazonium salt is kept cold for the next step.

Step 2: Synthesis of this compound

-

In a separate, larger three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a solution of copper(I) chloride (e.g., 2.0 g, 0.02 mol) in glacial acetic acid (e.g., 100 mL).

-

Cool this solution to 10-15 °C in an ice bath.

-

Bubble sulfur dioxide gas through the stirred acetic acid solution until it is saturated.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide-acetic acid solution via a dropping funnel over a period of about 1 hour. Maintain the reaction temperature between 10-20 °C. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a beaker containing crushed ice (e.g., 500 g). A solid precipitate of the crude sulfonyl chloride should form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dissolve the crude product in dichloromethane (e.g., 150 mL) and wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Yields are based on typical outcomes for Sandmeyer-type sulfonyl chloride syntheses.

| Compound | Starting Amount (mol) | Theoretical Yield (g) | Expected Yield (%) | Physical State | Melting Point (°C) |

| 4-Bromo-2-fluoroaniline | 0.1 | - | - | Solid | 39-41 |

| This compound | - | 27.35 | 60-75 | Solid | 63-66 |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Detailed workflow for the synthesis of this compound.

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep the diazonium salt in solution and at a low temperature.

-

Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas. Handle it with extreme care in a fume hood.

-

Corrosive Reagents: Concentrated hydrochloric acid and glacial acetic acid are corrosive. Handle them with care to avoid skin and eye contact.

-

Quenching: The addition of the reaction mixture to ice should be done slowly and carefully to control any potential exotherm.

This guide provides a robust and reliable method for the synthesis of this compound, suitable for researchers and professionals in the fields of chemical synthesis and drug development.

4-Bromo-2-fluorobenzenesulfonyl chloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of sulfonamide-based compounds for the pharmaceutical and agrochemical industries.

Chemical Structure and IUPAC Name

This compound is an organosulfur compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a sulfonyl chloride functional group.

IUPAC Name: 4-bromo-2-fluorobenzene-1-sulfonyl chloride[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrClFO₂S | [1][2][3] |

| Molecular Weight | 273.51 g/mol | [2][3][4] |

| CAS Number | 216159-03-4 | [1][2][4] |

| Appearance | White to pale cream or pale yellow crystals or powder | [1] |

| Melting Point | 62.5 - 68.5 °C | [1][2][4] |

| Boiling Point | 84 °C at 0.5 mmHg | [2] |

| Purity | ≥97% | [1][2][4] |

| SMILES | FC1=C(C=CC(Br)=C1)S(Cl)(=O)=O | [1] |

| InChI Key | XNYBZLRIUHNRQY-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

This compound is a valuable reagent for the synthesis of sulfonamides. Below are representative experimental protocols for its synthesis and a key reaction.

Synthesis of this compound

The synthesis of arylsulfonyl chlorides is commonly achieved via the Sandmeyer-type reaction of the corresponding aniline. This multi-step process involves diazotization followed by a copper-catalyzed reaction with sulfur dioxide.

Experimental Workflow:

Caption: Synthesis workflow for this compound.

Detailed Methodology:

-

Preparation of the Diazonium Salt: 4-Bromo-2-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to between 0 and 5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C to yield a solution of 4-bromo-2-fluorobenzenediazonium chloride. The completion of the diazotization can be monitored using starch-iodide paper.

-

Sulfonylation Reaction: In a separate flask, a saturated solution of sulfur dioxide in glacial acetic acid is prepared and cooled. A catalytic amount of copper(I) chloride is added. The previously prepared cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution, with vigorous stirring, while maintaining a low temperature.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then poured into ice-water, and the crude product precipitates as a solid. The solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) to yield pure this compound.

General Protocol for Sulfonamide Synthesis

The primary application of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.[5]

Reaction Scheme:

Caption: General reaction for the formation of a sulfonamide.

Detailed Methodology:

-

Reaction Setup: A primary or secondary amine (1.0 equivalent) is dissolved in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: A non-nucleophilic base, such as pyridine or triethylamine (1.2-1.5 equivalents), is added to the solution to act as an acid scavenger for the HCl byproduct.

-

Addition of Sulfonyl Chloride: The solution is cooled in an ice bath to 0 °C. A solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred amine solution.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 24 hours. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction is quenched by the addition of water or a dilute acid solution (e.g., 1M HCl). The organic layer is separated, washed sequentially with saturated aqueous sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude sulfonamide is purified by column chromatography on silica gel or by recrystallization to yield the final product.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards: Causes severe skin burns and serious eye damage.[6] May be corrosive to metals.[6]

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. It is moisture sensitive.[2]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

Spectral Data Analysis of 4-Bromo-2-fluorobenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS No: 216159-03-4), a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While experimental data for this specific compound is not widely published, this guide presents predicted spectral data based on established principles and analysis of structurally similar compounds.

Executive Summary

This compound is a halogenated aryl sulfonyl chloride. Its structure, featuring a benzene ring substituted with bromine, fluorine, and a sulfonyl chloride group, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, alongside a logical workflow for spectral analysis.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of closely related compounds, including 4-bromobenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride, and are in accordance with established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.9 - 8.1 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | H-6 |

| ~ 7.6 - 7.8 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3 | H-5 |

| ~ 7.4 - 7.6 | Triplet | J(H,H) ≈ 8-9 | H-3 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d, ¹J(C,F)) | C-2 |

| ~ 140 - 145 | C-1 |

| ~ 135 - 140 | C-4 |

| ~ 130 - 135 | C-6 |

| ~ 125 - 130 | C-5 |

| ~ 115 - 120 (d, ²J(C,F)) | C-3 |

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -105 to -115 | Multiplet |

Reference: CFCl₃ (0 ppm)

Table 4: Infrared (IR) Spectroscopy Data

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available on SpectraBase.[1] The characteristic absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1380 - 1360 | SO₂ asymmetric stretching |

| 1190 - 1170 | SO₂ symmetric stretching |

| 1600 - 1450 | C=C aromatic ring stretching |

| 1250 - 1200 | C-F stretching |

| 850 - 750 | C-H out-of-plane bending |

| 700 - 600 | C-Br stretching |

| 600 - 500 | S-Cl stretching |

Table 5: Mass Spectrometry (MS) Data

| m/z Ratio | Interpretation |

| 272/274/276 | Molecular ion peak [M]⁺ (isotopic pattern for Br and Cl) |

| 237 | [M - Cl]⁺ |

| 173/175 | [M - SO₂Cl]⁺ (isotopic pattern for Br) |

| 94 | [C₆H₃F]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard pulse sequence with proton decoupling.

Infrared (IR) Spectroscopy

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge (m/z) ratio of the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

Navigating the Solubility of 4-Bromo-2-fluorobenzenesulfonyl Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS No. 216159-03-4), a key reagent in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on its solubility in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the factors influencing its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrClFO₂S | [1][2] |

| Molecular Weight | 273.51 g/mol | [2] |

| Appearance | White to pale cream to pale yellow crystals or powder | [1] |

| Melting Point | 62.5-68.5 °C | [1][2] |

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative information indicates that it is soluble in toluene.[3] Generally, sulfonyl chlorides exhibit good solubility in a range of organic solvents but have limited solubility in water, often leading to hydrolysis.[4][5]

Due to the scarcity of specific quantitative data, this guide provides detailed experimental protocols to enable researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Experimental Protocols for Solubility Determination

The following are established methodologies for accurately determining the solubility of a compound like this compound.

Qualitative Solubility Assessment

This rapid method provides a preliminary understanding of the solubility in various solvents.

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background.

-

Record the observation as "soluble" (the solid completely dissolves, resulting in a clear solution), "partially soluble" (some of the solid dissolves, but undissolved particles remain), or "insoluble" (the solid does not appear to dissolve).[4]

Quantitative Solubility Determination: The Shake-Flask Method

The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4]

Procedure:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[4]

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.[4]

-

-

Gravimetric Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, airtight syringe.

-

Transfer the solution to a pre-weighed, dry container (e.g., a glass dish or vial).

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.[4]

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.[4]

-

-

Calculation of Solubility:

Visualizing Experimental and Logical Frameworks

To further aid in the understanding of solubility determination and the factors influencing it, the following diagrams are provided.

References

An In-depth Technical Guide to the Key Applications of 4-Bromo-2-fluorobenzenesulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorobenzenesulfonyl chloride is a versatile building block in modern organic synthesis, primarily utilized in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its unique trifunctional nature, featuring a reactive sulfonyl chloride, a bromine atom amenable to cross-coupling reactions, and a fluorine atom for modulating physicochemical properties, makes it a highly valuable reagent. This guide provides a comprehensive overview of its core applications, focusing on the synthesis of sulfonamides and its potential in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a laboratory setting.

Introduction

The strategic incorporation of fluorine and bromine atoms into organic molecules is a cornerstone of modern drug design. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This compound combines these features with a highly reactive sulfonyl chloride group, establishing it as a key intermediate for the synthesis of a diverse array of molecular architectures. This document serves as a technical guide to the primary applications of this reagent in organic synthesis.

Core Applications

The synthetic utility of this compound is dominated by two main types of transformations: nucleophilic substitution at the sulfonyl chloride group and cross-coupling reactions at the carbon-bromine bond.

Synthesis of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to the preparation of a wide range of biologically active compounds, as the sulfonamide group is a well-established pharmacophore found in numerous approved drugs, including antibacterials, diuretics, and kinase inhibitors.

The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

General Reaction Scheme for Sulfonamide Formation:

Caption: General reaction for the synthesis of N-substituted-4-bromo-2-fluorobenzenesulfonamides.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This strategy is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.

While the sulfonyl chloride group is generally stable under Suzuki-Miyaura conditions, the reaction can be performed on the corresponding sulfonamide derivatives to avoid any potential side reactions. This two-step approach—sulfonamide formation followed by cross-coupling—offers a powerful strategy for the synthesis of complex, highly functionalized molecules.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of sulfonamides using sulfonyl chlorides, which serves as a proxy for the expected outcomes with this compound.

| Entry | Amine/Amide Substrate | Sulfonyl Chloride | Product | Yield (%) | Reference |

| 1 | Benzamide | 4-Bromobenzenesulfonyl chloride | N-(4-bromobenzenesulfonyl)benzamide | High | [1] |

| 2 | N-alkyl/aryl substituted amines | 4-Chlorobenzenesulfonyl chloride | N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives | 78-89 | [2] |

Experimental Protocols

The following are detailed, representative methodologies for the key applications of this compound.

General Protocol for the Synthesis of N-Aryl-4-bromo-2-fluorobenzenesulfonamides

This protocol is adapted from established procedures for the synthesis of sulfonamides from sulfonyl chlorides and anilines.

Materials:

-

This compound

-

Substituted aniline derivative

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 equivalents) at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Recrystallize the crude product from ethanol to afford the pure N-aryl-4-bromo-2-fluorobenzenesulfonamide as a solid.

General Protocol for Suzuki-Miyaura Coupling of N-Aryl-4-bromo-2-fluorobenzenesulfonamides

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the brominated sulfonamide product with an arylboronic acid.

Materials:

-

N-Aryl-4-bromo-2-fluorobenzenesulfonamide

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the N-aryl-4-bromo-2-fluorobenzenesulfonamide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equivalents) and the phosphine ligand (e.g., PPh₃, 0.08 equivalents) to the flask.

-

Solvent Addition: Under a positive flow of inert gas, add the anhydrous and degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Experimental Workflow for Sulfonamide Synthesis

Caption: A typical experimental workflow for the synthesis of N-aryl-4-bromo-2-fluorobenzenesulfonamides.

Logical Relationship in a Two-Step Synthesis Strategy

Caption: Logical flow for a two-step synthesis of biaryl sulfonamides.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its primary application lies in the straightforward and efficient synthesis of sulfonamides, a critical functional group in a multitude of pharmaceutical agents. Furthermore, the presence of a bromine atom opens up possibilities for subsequent cross-coupling reactions, enabling the construction of complex molecular scaffolds. The experimental protocols and conceptual workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this valuable building block in their synthetic endeavors. Further exploration of its reactivity in various catalytic systems is warranted and holds the potential for the discovery of novel bioactive molecules.

References

The Strategic Role of 4-Bromo-2-fluorobenzenesulfonyl Chloride in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the synthesis of novel therapeutic agents with enhanced efficacy and specificity is paramount. Aryl sulfonyl chlorides are a critical class of reagents that enable the construction of complex molecular architectures, particularly the sulfonamide linkage, which is a cornerstone of many approved drugs. Among these, 4-Bromo-2-fluorobenzenesulfonyl chloride emerges as a highly versatile building block, offering medicinal chemists a unique combination of reactive handles and desirable physicochemical properties for the development of next-generation therapeutics. This technical guide provides an in-depth analysis of its role, applications, and synthetic utility in medicinal chemistry, with a focus on the development of kinase inhibitors.

Introduction: The Significance of the Sulfonamide Moiety in Drug Design

The sulfonamide functional group is a bioisostere of the amide bond and is prevalent in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it a privileged scaffold in drug design. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the specific sulfonyl chloride is crucial, as the substituents on the aromatic ring can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the final compound.

Physicochemical Properties of this compound

This compound is a trifunctional reagent featuring a sulfonyl chloride group, a bromine atom, and a fluorine atom on a benzene ring. This unique combination of functional groups provides several advantages in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 216159-03-4 | [3] |

| Molecular Formula | C₆H₃BrClFO₂S | [3] |

| Molecular Weight | 273.51 g/mol | [3] |

| Melting Point | 63-66 °C | |

| Appearance | White to off-white crystalline solid |

The presence of the fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The bromine atom serves as a useful synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wider chemical space.

Application in the Synthesis of Kinase Inhibitors: Targeting the BRAF/MEK/ERK Pathway

While specific blockbuster drugs directly utilizing this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to the design of kinase inhibitors. The BRAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly melanoma.[4][5][6]

The development of BRAF inhibitors, such as Vemurafenib and Dabrafenib, represents a landmark achievement in targeted cancer therapy. These drugs, which contain a sulfonamide or a related moiety, are designed to inhibit the constitutively active BRAF V600E mutant protein.[7][8] Although Vemurafenib and Dabrafenib are synthesized using propane-1-sulfonyl chloride and 2,6-difluorobenzenesulfonyl chloride respectively, the underlying principle of utilizing a substituted aryl sulfonyl chloride to introduce a key pharmacophoric element is the same. The 4-bromo-2-fluoro substitution pattern offers a distinct electronic and steric profile that can be exploited to develop novel kinase inhibitors with improved properties.

Below is a diagram illustrating the BRAF/MEK/ERK signaling pathway, a primary target for sulfonamide-containing kinase inhibitors.

Experimental Protocol: Synthesis of a Model Sulfonamide using this compound

The following is a representative experimental protocol for the synthesis of a sulfonamide, adapted from established procedures for related sulfonyl chlorides. This protocol can serve as a starting point for the synthesis of more complex drug candidates.

Reaction: this compound + Primary/Secondary Amine → N-substituted-4-bromo-2-fluorobenzenesulfonamide

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

-

Addition of Base: Add triethylamine or pyridine (1.2 eq) to the solution and stir.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq) in anhydrous DCM dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

The following diagram outlines the general workflow for this synthesis.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a reactive sulfonyl chloride group with strategically placed halogen atoms provides a powerful tool for the synthesis of novel sulfonamide-containing drug candidates. The ability to fine-tune the electronic and steric properties of the resulting molecules, coupled with the potential for further diversification through the bromine handle, makes this reagent particularly attractive for the development of targeted therapies, especially in the realm of kinase inhibitors. As the demand for more effective and selective drugs continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound [myskinrecipes.com]

- 4. biomarker.onclive.com [biomarker.onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

4-Bromo-2-fluorobenzenesulfonyl Chloride: A Versatile Building Block for Novel Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzenesulfonyl chloride is a key chemical intermediate playing a significant role in the synthesis of a diverse array of sulfonamide derivatives.[1] The presence of both bromine and fluorine atoms on the phenyl ring offers unique properties to the resulting sulfonamides, potentially enhancing their metabolic stability and binding affinity to biological targets.[1] This technical guide provides an in-depth overview of the synthesis, experimental protocols, and potential pharmacological applications of sulfonamides derived from this versatile building block.

Synthesis of Sulfonamides from this compound

The fundamental reaction for the synthesis of sulfonamides involves the nucleophilic substitution of the chlorine atom in the sulfonyl chloride group by a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic pathway is illustrated below:

References

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 4-Bromo-2-fluorobenzenesulfonyl chloride, a reactive sulfonyl chloride compound commonly used in pharmaceutical and chemical synthesis. Due to its corrosive nature, strict adherence to safety protocols is essential to minimize risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[1][2][3][4] Contact with moist air or water can release corrosive hydrogen chloride gas. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.

GHS Hazard Classification:

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

Signal Word: Danger

Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value |

| CAS Number | 216159-03-4 |

| Molecular Formula | C₆H₃BrClFO₂S |

| Molecular Weight | 273.51 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 63-66 °C |

| Boiling Point | Not available |

| Solubility | Reacts with water |

Toxicological Information

Exposure Controls and Personal Protection

Strict engineering controls and appropriate personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield.[7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and an apron. |

| Respiratory Protection | If dust is generated, a NIOSH-approved respirator with an appropriate cartridge for acid gases and particulates is recommended. |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe dust.

-

Weigh and handle the solid in a fume hood to avoid inhalation of dust particles.

-

Use spark-proof tools and avoid generating dust.

-

Slowly add the compound to the reaction mixture to control exothermic reactions.

-

Keep away from incompatible materials such as water, strong bases, and oxidizing agents.

Storage:

-

Store in a tightly closed, corrosion-resistant container.[1][4]

-

Keep in a cool, dry, and well-ventilated area away from moisture.

-

Store away from incompatible materials.

-

Do not store above eye level.[9]

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

Spill Cleanup:

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 4.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.[10]

-

Clean the spill area with a suitable absorbent material.

-

Do not use water to clean up the spill as it can react with the compound.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations.[1][8] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

General Handling of a Corrosive Solid:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. The work area within the fume hood should be clean and free of incompatible materials.

-

Weighing: Use a tared, sealed container to weigh the desired amount of this compound on a balance located within the fume hood or a ventilated enclosure.

-

Addition to Reaction: Add the solid in portions to the reaction vessel to maintain control over the reaction rate and temperature.

-

Cleanup: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Quenching of Sulfonyl Chlorides (General Procedure):

Sulfonyl chlorides are reactive and require careful quenching. A general, cautious approach is as follows:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the cooled reaction mixture with vigorous stirring. The addition should be done portion-wise to control the evolution of gas and heat.

-

Monitor the pH of the aqueous layer to ensure the reaction is complete and the mixture is no longer acidic.

-

Once the quench is complete, proceed with the workup as required for the specific reaction.

Visualizing Safe Handling Workflow

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: Logical workflow for safely handling corrosive solids.

References

- 1. echemi.com [echemi.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | 216159-03-4 | TCI AMERICA [tcichemicals.com]

- 5. Working safely with corrosive substances | Seton UK [seton.co.uk]

- 6. actenviro.com [actenviro.com]

- 7. 4-溴-2-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. ehs.stanford.edu [ehs.stanford.edu]

- 10. hse.kaust.edu.sa [hse.kaust.edu.sa]

Technical Guide: Stability and Storage of 4-Bromo-2-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-fluorobenzenesulfonyl chloride (CAS No. 216159-03-4). This document consolidates information on the compound's properties, handling procedures, and potential degradation pathways, alongside proposed experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 216159-03-4 |

| Molecular Formula | C₆H₃BrClFO₂S |

| Molecular Weight | 273.51 g/mol |

| Appearance | White to light yellow or pale cream crystalline powder. |

| Melting Point | 63-66 °C (literature)[1][2] |

| Boiling Point | 84 °C at 0.5 mmHg |

| Density | ~1.867 g/cm³ (predicted)[1][3] |

| Solubility | No quantitative data available; likely soluble in organic solvents. |

| Vapor Pressure | 2.04 mmHg at 25 °C[3] |

Stability Profile and Storage Conditions

While specific quantitative stability data for this compound is not extensively available in public literature, safety data sheets from various suppliers provide consistent qualitative information. The compound is considered stable when stored under the recommended conditions.[4]

Key Stability Factors:

-

Moisture Sensitivity: The compound is highly sensitive to moisture.[4][5] The sulfonyl chloride functional group is susceptible to hydrolysis, which would lead to the formation of the corresponding sulfonic acid. This is the primary degradation pathway to consider.

-

Thermal Stability: The compound is stable at room temperature. Hazardous decomposition is associated with fire conditions, where it can emit toxic gases such as carbon oxides, sulfur oxides, hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[4]

-

Light Sensitivity: No specific information on photostability is available. Standard practice for chemical reagents is to store them protected from direct light.

Recommended Storage: A summary of the recommended storage and handling conditions is provided below. Adherence to these guidelines is critical to ensure the long-term integrity and purity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature.[1][2][6] | To prevent thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1][6] | To prevent reaction with atmospheric moisture. |

| Container | Tightly closed, corrosion-resistant container. | To prevent moisture ingress and reaction with the container material. |

| Environment | Dry, cool, and well-ventilated area.[3] | To minimize exposure to moisture and heat. |

| Incompatibilities | Strong oxidizing agents, moisture.[4] | To prevent vigorous reactions and degradation. |

The logical workflow for ensuring the stability of this compound is depicted in the diagram below.

Caption: Logical workflow for maintaining chemical stability.

Experimental Protocols

Proposed Stability Testing Protocol (Forced Degradation)

As no specific stability studies for this compound are publicly available, this section proposes a forced degradation study protocol. This protocol is designed to identify potential degradation products and pathways, which is a critical step in developing stability-indicating analytical methods.

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a dry, aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolytic Degradation:

-

To separate aliquots of the stock solution, add an equal volume of purified water.

-

Incubate samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

-

Thermal Degradation:

-

Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

Store a stock solution at an elevated temperature (e.g., 60°C).

-

-

Photodegradation:

-

Expose a stock solution to a light source that provides both visible and UV output, as specified by ICH guideline Q1B.

-

Maintain a control sample in the dark under the same temperature conditions.

-

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Dilute the samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from any degradation products.

-

Characterize significant degradation products using techniques such as LC-MS and NMR.

-

Application in Synthesis: A Workflow Example

This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical and agrochemical research. The sulfonyl chloride group readily reacts with primary and secondary amines to form a stable sulfonamide linkage.

The diagram below illustrates a typical experimental workflow for the synthesis of a sulfonamide using this compound.

References

- 1. 216159-03-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 216159-03-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Bromo-2-fluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: 4-Bromo-2-fluorobenzenesulfonyl chloride is a key reagent in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzene ring, offers distinct advantages in the design of novel bioactive molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further chemical modification, such as cross-coupling reactions. This technical guide provides a comprehensive overview of the suppliers, purity grades, synthetic applications, and potential biological relevance of this compound.

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, primarily in research-grade purities. The most common purity levels are 97% and 98%. Below is a summary of prominent suppliers and their available grades.

| Supplier | Purity Grade(s) | Catalog Number (Example) |

| Thermo Fisher Scientific | 98% | AC425640050 |

| Sigma-Aldrich | 97% | 642987 |

| Oakwood Chemical | 97% | 005240 |

| BLD Pharm | ≥97% | BD140497 |

| TCI America | >97.0% (GC) | B3698 |

| MySkinRecipes | 97% | 144773 |

| Chem-Impex | >97% | 27508 |

| AK Scientific, Inc. | 97% | X2229 |

Physicochemical Properties

| Property | Value |

| CAS Number | 216159-03-4 |

| Molecular Formula | C₆H₃BrClFO₂S |

| Molecular Weight | 273.51 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 61-66 °C |

Synthetic Applications and Experimental Protocols

The primary application of this compound is in the synthesis of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond.

General Experimental Protocol for the Synthesis of N-Aryl-4-bromo-2-fluorobenzenesulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0 - 1.2 eq)

-

Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine or triethylamine to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-4-bromo-2-fluorobenzenesulfonamide.

Experimental Workflow

Potential Biological Relevance and Signaling Pathways

While specific studies on the biological activity of sulfonamides derived directly from this compound are not extensively reported in publicly available literature, the broader class of sulfonamides is well-known for its diverse pharmacological effects. A prominent target for many sulfonamides is the enzyme family of carbonic anhydrases (CAs) .

Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site.

The substitution pattern on the aromatic ring of the benzenesulfonamide can significantly influence the inhibitory potency and selectivity for different CA isoforms. The presence of halogen atoms like fluorine and bromine on the phenyl ring of a benzenesulfonamide can modulate its electronic properties and lipophilicity, which in turn affects its binding affinity to the target enzyme.

Representative Signaling Pathway: Carbonic Anhydrase Inhibition

The diagram below illustrates the general mechanism of carbonic anhydrase and its inhibition by a sulfonamide, which is a plausible mode of action for derivatives of this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel sulfonamides with potential applications in drug discovery and development. Its availability from multiple suppliers in high purity grades facilitates its use in research settings. The straightforward synthesis of sulfonamides from this reagent allows for the creation of diverse chemical libraries for biological screening. While direct evidence linking derivatives of this compound to specific signaling pathways is emerging, the well-established role of sulfonamides as inhibitors of enzymes like carbonic anhydrases provides a strong rationale for exploring the therapeutic potential of its derivatives. Further research into the biological activities of compounds synthesized from this reagent is warranted and holds promise for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Bromo-2-fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The synthesis of novel sulfonamide derivatives is a critical endeavor in the discovery of new therapeutic agents. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides utilizing 4-bromo-2-fluorobenzenesulfonyl chloride as a key intermediate. This starting material is particularly valuable as its reactive sulfonyl chloride group allows for efficient coupling with a diverse range of amines, while the bromo and fluoro substituents on the aromatic ring provide opportunities for further structural modifications and modulation of physicochemical properties.[4][5]

The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[6] This straightforward and versatile reaction allows for the creation of a library of novel sulfonamide compounds for screening and development.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various sulfonamides from this compound and different amines. The data is compiled from typical results for analogous reactions and should be considered as a general guide.[6]

| Entry | Amine | Product | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | Aniline | 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide | C₁₂H₉BrFNO₂S | 85-95 | 135-138 |

| 2 | 4-Ethylaniline | 4-Bromo-N-(4-ethylphenyl)-2-fluorobenzenesulfonamide | C₁₄H₁₃BrFNO₂S | 80-90 | 110-113 |

| 3 | Morpholine | 4-(4-Bromo-2-fluorophenylsulfonyl)morpholine | C₁₀H₁₁BrFNO₃S | 90-98 | 142-145 |

| 4 | Benzylamine | N-Benzyl-4-bromo-2-fluorobenzenesulfonamide | C₁₃H₁₁BrFNO₂S | 88-96 | 128-131 |

Experimental Protocols

General Protocol for the Synthesis of N-Substituted 4-Bromo-2-fluorobenzenesulfonamides

This protocol outlines a general and robust method for the synthesis of sulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for chromatography)

-

Hexanes (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash chromatography system (optional)

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine or triethylamine (1.5 eq) at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

-

Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow

Caption: A schematic overview of the sulfonamide synthesis workflow.

Generalized Signaling Pathway Inhibition

Many sulfonamide-based drugs function as enzyme inhibitors, interfering with specific signaling pathways. For example, antibacterial sulfonamides inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2] Anticancer sulfonamides can target carbonic anhydrases or protein kinases involved in tumor growth and proliferation.

Caption: General mechanism of enzyme inhibition by a sulfonamide drug.

References

Application Notes and Protocols: Synthesis of N-Substituted-4-bromo-2-fluorobenzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with primary amines is a cornerstone of medicinal chemistry and drug development, yielding a diverse array of N-substituted sulfonamides. The sulfonamide moiety is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of the bromo and fluoro substituents on the phenyl ring of this compound offers unique opportunities to modulate the physicochemical properties of the resulting sulfonamides, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These application notes provide detailed protocols for the synthesis of N-substituted-4-bromo-2-fluorobenzenesulfonamides, along with representative data and key considerations for researchers in the field.

Reaction Principle and Mechanism

The synthesis of N-substituted-4-bromo-2-fluorobenzenesulfonamides proceeds via a nucleophilic acyl substitution reaction. The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl/Aryl-4-bromo-2-fluorobenzenesulfonamides

This protocol provides a general method for the reaction of this compound with a variety of primary amines.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) in anhydrous dichloromethane.

-

Addition of Base: To the stirred solution, add anhydrous pyridine or triethylamine (2.0 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-4-bromo-2-fluorobenzenesulfonamide.

Data Presentation